molecular formula C19H19N3 B12257412 N-cyclopentyl-5-(naphthalen-1-yl)pyrimidin-2-amine

N-cyclopentyl-5-(naphthalen-1-yl)pyrimidin-2-amine

Cat. No.: B12257412
M. Wt: 289.4 g/mol
InChI Key: JDUYESFQLSLLQH-UHFFFAOYSA-N
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Description

N-cyclopentyl-5-(naphthalen-1-yl)pyrimidin-2-amine is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by a pyrimidine ring substituted with a naphthalene group at the 5-position and a cyclopentyl group at the N-position

Properties

Molecular Formula

C19H19N3

Molecular Weight

289.4 g/mol

IUPAC Name

N-cyclopentyl-5-naphthalen-1-ylpyrimidin-2-amine

InChI

InChI=1S/C19H19N3/c1-4-10-17-14(6-1)7-5-11-18(17)15-12-20-19(21-13-15)22-16-8-2-3-9-16/h1,4-7,10-13,16H,2-3,8-9H2,(H,20,21,22)

InChI Key

JDUYESFQLSLLQH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC2=NC=C(C=N2)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-5-(naphthalen-1-yl)pyrimidin-2-amine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.

    Substitution at the 5-Position: The naphthalene group can be introduced at the 5-position of the pyrimidine ring through a nucleophilic aromatic substitution reaction.

    N-Cyclopentyl Substitution: The cyclopentyl group can be introduced at the N-position through an alkylation reaction using cyclopentyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-5-(naphthalen-1-yl)pyrimidin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the naphthalene ring.

    Reduction: Reduced derivatives of the pyrimidine ring.

    Substitution: Substituted derivatives at the naphthalene ring.

Scientific Research Applications

N-cyclopentyl-5-(naphthalen-1-yl)pyrimidin-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-5-(naphthalen-1-yl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopentyl-5-(naphthalen-1-yl)pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

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